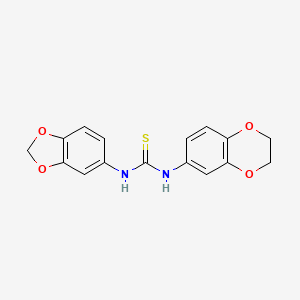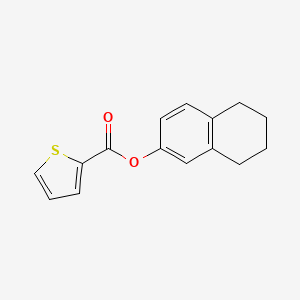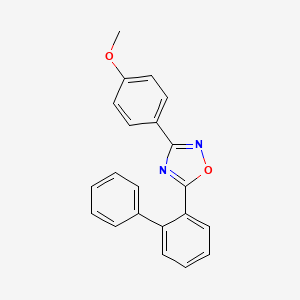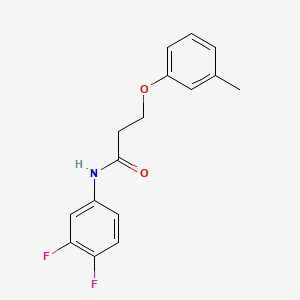
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR plays a crucial role in cell proliferation, differentiation, and survival, and is frequently overexpressed or mutated in various types of cancer. Therefore, AG-1478 has been extensively studied as a potential anticancer agent.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide selectively inhibits the EGFR tyrosine kinase by binding to the ATP-binding pocket of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell proliferation, differentiation, and survival. As a result, N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects on cancer cells. It induces G1 cell cycle arrest by downregulating cyclin D1 and upregulating p27. It also induces apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2 and survivin. In addition, N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its selectivity for the EGFR tyrosine kinase, which reduces the potential for off-target effects. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, one of the limitations of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. Another area of research is the combination of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide with other chemotherapeutic agents to enhance its antitumor activity. Finally, the use of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide as a tool for studying the role of EGFR in cancer biology and signaling pathways is an important area of future research.
Méthodes De Synthèse
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized by a simple three-step process, starting from commercially available starting materials. The first step involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with 3,4,5-trimethoxyphenylacetonitrile in the presence of a base to form 5-chloro-2-(3,4,5-trimethoxyphenyl)pyridine. The second step involves the conversion of the pyridine to the corresponding amine by reduction with lithium aluminum hydride. Finally, the amine is reacted with acryloyl chloride in the presence of a base to form N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied in preclinical and clinical settings for its potential use as an anticancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and head and neck cancer. In addition, N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to enhance the antitumor activity of other chemotherapeutic agents.
Propriétés
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-13-8-11(9-14(23-2)17(13)24-3)4-7-16(21)20-15-6-5-12(18)10-19-15/h4-10H,1-3H3,(H,19,20,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVWCQMMKMRAPP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloropyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)


![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)



![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)
![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)

